4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is a complex organic compound with the molecular formula and a CAS number of 851629-68-0. This compound belongs to a class of heterocyclic compounds that incorporate both isoquinoline and quinoline structures, known for their diverse biological activities. The synthesis and characterization of such compounds have gained attention due to their potential applications in medicinal chemistry.
The compound is classified under N-heterocycles, specifically focusing on benzo-fused N-heterocycles. It is derived from the fusion of isoquinoline and quinoline moieties, which are known for their pharmacological significance. The source of this compound can be traced back to various synthetic methodologies that aim to produce derivatives with enhanced biological properties, particularly in the realm of pharmaceuticals .
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol can be approached through several established methods:
The synthesis typically requires careful control of reaction conditions, including temperature and reagent concentrations, to optimize yield and purity. For example, the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine has shown promising results in achieving high yields .
The molecular structure of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol features a fused bicyclic system consisting of a quinoline core with a carbonyl group attached to a 3,4-dihydroisoquinoline moiety. The structural representation can be visualized as follows:
Key spectral data for this compound includes:
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol can undergo several chemical reactions typical for carbonyl-containing compounds:
Reactivity is influenced by the electronic properties imparted by both the isoquinoline and quinoline rings, which can stabilize certain intermediates during reactions.
The mechanism by which 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen-containing heterocycles suggests potential activity as an enzyme inhibitor or receptor modulator.
The proposed mechanism often involves:
Research has indicated that derivatives of similar structures exhibit significant biological activities including anti-cancer and anti-inflammatory effects .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and confirm structure during synthesis .
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol has potential applications in:
Multi-component reactions (MCRs) enable convergent construction of the isoquinoline-quinoline hybrid scaffold in a single step, maximizing atom economy and structural diversity. The Ugi-4CR (Ugi four-component reaction) employs isocyanides, carboxylic acids, aldehydes, and amines to generate dipeptide-like backbones that undergo in situ cyclization to form 3,4-dihydroisoquinoline cores. As demonstrated in the synthesis of lamellarin analogues, this method achieves up to 89% yield when catalyzed by Pd(OAc)₂ under microwave irradiation [5] [7]. For quinoline components, the Groebke-Blackburn-Bienaymé reaction (GBB-3CR) utilizes formaldehyde, isocyanides, and amidines to assemble imidazo[1,2-a]quinoline fused systems with exceptional regiocontrol [1] [4]. Critical modifications include:
Table 1: MCR Optimization for Core Assembly
Reaction Type | Catalyst/Additive | Yield Range | Key Intermediate |
---|---|---|---|
Ugi-4CR | Pd(OAc)₂/K₂CO₃ | 75–89% | α-Aminoamide adduct |
GBB-3CR | Sc(OTf)₃ (5 mol%) | 68–92% | Imidazolium ion |
Passerini-3CR | Ti(OH)₄ (heterogeneous) | 55–80% | α-Acyloxycarboxamide |
Divergent products arise from solvent polarity: THF favors linear Ugi adducts, while CH₃CN promotes cyclized isoquinolines [4] [7].
Functionalization of the 3,4-dihydroisoquinoline moiety prior to quinoline coupling relies on transition-metal-catalyzed C–H activation. Key strategies include:
Table 2: Metal Catalysts for Dihydroisoquinoline Modification
Catalyst | Reaction Type | Position Modified | Functional Group Tolerance |
---|---|---|---|
Pd(OAc)₂/PPh₃ | Allylic alkylation | C3 | Halides, esters, nitriles |
[Cp*RhCl₂]₂ | C–H alkylation | C5 | Ketones, sulfonamides |
Pd/Xu-Phos | Heck/Suzuki cascade | C4 (quaternary) | Boronic esters, vinyl halides |
N-Oxide activation further enhances electrophilicity at C2/C4, facilitating nucleophilic addition of organozinc reagents [2] [3].
Carbonyl insertion at quinoline C2/C4 positions demands precise regiocontrol:
Table 3: Positional Selectivity in Quinoline Carbonyl Insertion
Quinoline Position | Directing Group | Electrophile | Regioselectivity (C2:C4) |
---|---|---|---|
C2 | N-oxide | Arylboronic acid | >95:5 |
C4 | None (ZnMe₂) | Diborylalkanes | <5:95 |
C8 | 8-Aminoquinoline | Allenamides | >98:2 (C8 vs. C2) |
Notably, N-oxide reduction post-functionalization is achieved via Hantzsch ester/iridium photocatalysis (85–93% yield) [3].
Solvent polarity and protic character dictate reaction pathways in hybrid synthesis:
Table 4: Solvent Effects on Key Reaction Steps
Solvent | Dielectric Constant | Optimal Reaction Step | Yield Impact |
---|---|---|---|
THF | 7.6 | Dihydroisoquinoline N-alkylation | ↑↑↑ (75%) |
CH₃CN | 37.5 | Quinoline C2-acylation | ↑↑ (63%) |
DMSO | 47.0 | Oxidative annulation | ↑↑↑ (82%) |
AcOH | 6.2 | O-acylation | ↑ (37%) |
Temperature synergism: THF at 45°C maximizes hybrid formation (70–75%), while >70°C promotes decomposition [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2